(5-ethyl-1H-pyrrol-2-yl)(pyrazin-2-yl)methanone
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Overview
Description
(5-ethyl-1H-pyrrol-2-yl)(pyrazin-2-yl)methanone is an organic compound that features a pyrrole ring substituted with an ethyl group and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-ethyl-1H-pyrrol-2-yl)(pyrazin-2-yl)methanone typically involves the reaction of 5-ethyl-1H-pyrrole-2-carbaldehyde with pyrazine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-ethyl-1H-pyrrol-2-yl)(pyrazin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
(5-ethyl-1H-pyrrol-2-yl)(pyrazin-2-yl)methanone has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-ethyl-1H-pyrrol-2-yl)(pyrazin-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(5-methyl-1H-pyrrol-2-yl)(pyrazin-2-yl)methanone: Similar structure with a methyl group instead of an ethyl group.
(5-ethyl-1H-pyrrol-2-yl)(pyridin-2-yl)methanone: Similar structure with a pyridine ring instead of a pyrazine ring.
Uniqueness
(5-ethyl-1H-pyrrol-2-yl)(pyrazin-2-yl)methanone is unique due to its specific combination of a pyrrole ring with an ethyl group and a pyrazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C11H11N3O |
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Molecular Weight |
201.22 g/mol |
IUPAC Name |
(5-ethyl-1H-pyrrol-2-yl)-pyrazin-2-ylmethanone |
InChI |
InChI=1S/C11H11N3O/c1-2-8-3-4-9(14-8)11(15)10-7-12-5-6-13-10/h3-7,14H,2H2,1H3 |
InChI Key |
LXUMTDJCHIINSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(N1)C(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
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